molecular formula C24H23ClN4O2S B316278 N-[4-(benzyloxy)-3-methoxybenzyl]-N-{3-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine

N-[4-(benzyloxy)-3-methoxybenzyl]-N-{3-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine

Cat. No.: B316278
M. Wt: 467 g/mol
InChI Key: UAWWUTNVXLANNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzyloxy)-3-methoxybenzyl]-N-{3-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a benzyloxy group, and a chlorobenzyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)-3-methoxybenzyl]-N-{3-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while nucleophilic substitution of the chlorobenzyl group can produce a wide range of substituted triazoles.

Scientific Research Applications

N-[4-(benzyloxy)-3-methoxybenzyl]-N-{3-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)-3-methoxybenzyl]-N-{3-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity or receptor binding. Additionally, the benzyloxy and chlorobenzyl groups can interact with hydrophobic pockets in proteins, modulating their function. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

N-[4-(benzyloxy)-3-methoxybenzyl]-N-{3-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine can be compared with similar compounds such as:

Properties

Molecular Formula

C24H23ClN4O2S

Molecular Weight

467 g/mol

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C24H23ClN4O2S/c1-30-23-13-19(11-12-22(23)31-15-18-7-3-2-4-8-18)14-27-29-17-26-28-24(29)32-16-20-9-5-6-10-21(20)25/h2-13,17,27H,14-16H2,1H3

InChI Key

UAWWUTNVXLANNE-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNN2C=NN=C2SCC3=CC=CC=C3Cl)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)CNN2C=NN=C2SCC3=CC=CC=C3Cl)OCC4=CC=CC=C4

Origin of Product

United States

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